N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide

Catalog No.
S980770
CAS No.
1000932-87-5
M.F
C12H16ClN3O5S
M. Wt
349.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfon...

CAS Number

1000932-87-5

Product Name

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide

IUPAC Name

N-(2-chloroacetyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide

Molecular Formula

C12H16ClN3O5S

Molecular Weight

349.79 g/mol

InChI

InChI=1S/C12H16ClN3O5S/c1-15-8-9(6-10(15)12(18)14-11(17)7-13)22(19,20)16-2-4-21-5-3-16/h6,8H,2-5,7H2,1H3,(H,14,17,18)

InChI Key

NPNTTXBIIUFHFT-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC(=O)CCl)S(=O)(=O)N2CCOCC2

Canonical SMILES

CN1C=C(C=C1C(=O)NC(=O)CCl)S(=O)(=O)N2CCOCC2

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide is a complex organic compound notable for its diverse chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring, a chloroacetyl group, and a morpholinylsulfonyl group, which contribute to its unique properties and reactivity. The molecular formula for this compound is C12H16ClN3O5SC_{12}H_{16}ClN_3O_5S with a molecular weight of approximately 349.79 g/mol .

  • The chloroacetyl group might be a skin irritant or corrosive.
  • The compound might have low solubility in water, affecting its biological uptake.
, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloroacetyl group can engage in nucleophilic substitution reactions with nucleophiles, including amines or thiols.

Research indicates that N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide exhibits promising biological activity, particularly in the areas of antimicrobial and anticancer properties. Its structural features suggest potential as an enzyme inhibitor or receptor modulator, making it a candidate for further therapeutic exploration .

The synthesis of N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide typically involves several steps:

  • Reaction of Chloroacetyl Chloride: The synthesis often starts with the reaction of chloroacetyl chloride with 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxamide.
  • Base Utilization: A base such as triethylamine is used to facilitate the reaction.
  • Solvent and Temperature Control: The reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and control the reaction rate.

For industrial production, continuous flow reactors and automated systems are employed to enhance efficiency and yield, along with purification techniques like recrystallization and chromatography to achieve high purity .

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide has a wide range of applications across various fields:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for potential roles as enzyme inhibitors or receptor modulators.
  • Medical

Studies on the interactions of N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide with biological systems are ongoing. Preliminary findings suggest that its unique functional groups may enhance solubility and biological interactions, making it a valuable compound for further research in pharmacology and biochemistry .

Several compounds share structural similarities with N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide, including:

Compound NameUnique Features
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideContains a thiazole ring; potential antifungal activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamideSulfamoyl group enhances solubility; used in antitumor studies.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamidePiperazine moiety may confer distinct pharmacological properties.

Uniqueness

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The morpholinylsulfonyl group enhances solubility and potential biological interactions, making it particularly valuable for various applications in research and industry .

XLogP3

-0.5

Dates

Last modified: 08-16-2023

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